molecular formula C8H14ClNO3S B13750958 N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester CAS No. 78774-17-1

N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester

Cat. No.: B13750958
CAS No.: 78774-17-1
M. Wt: 239.72 g/mol
InChI Key: KJBPUKJOQNOICM-UHFFFAOYSA-N
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Description

N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is a chemical compound with the molecular formula C8H14ClNO3S and a molecular weight of 239.72 g/mol . This compound is known for its unique structure, which includes an acetyl group, a chloroethyl group, and a cysteine methyl ester moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester typically involves the acetylation of S-2-chloroethyl-L-cysteine followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the solvent for esterification . The process may require a catalyst such as sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis, releasing the active cysteine derivative. This derivative can then participate in various biochemical reactions, including the formation of disulfide bonds and the modulation of redox states . The chloroethyl group can also undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is unique due to the presence of both the acetyl and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the study of biochemical pathways and the development of novel therapeutic agents .

Properties

CAS No.

78774-17-1

Molecular Formula

C8H14ClNO3S

Molecular Weight

239.72 g/mol

IUPAC Name

methyl 2-acetamido-3-(2-chloroethylsulfanyl)propanoate

InChI

InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

KJBPUKJOQNOICM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCCCl)C(=O)OC

Origin of Product

United States

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